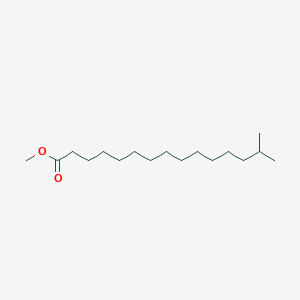

Methyl 14-methylpentadecanoate

准备方法

14-甲基十五烷酸甲酯的合成通常涉及 14-甲基十五烷酸与甲醇的酯化反应。 该反应在酸性条件下催化,通常使用硫酸或盐酸作为催化剂 . 反应在回流条件下进行,以确保酸完全转化为其酯形式。 工业生产方法可能涉及使用连续流动反应器以提高效率和产量 .

化学反应分析

Hydrolysis Reactions

Hydrolysis of methyl 14-methylpentadecanoate proceeds under acidic or alkaline conditions to yield 14-methylpentadecanoic acid or its conjugate base.

| Reaction Type | Conditions | Catalyst | Products | Yield |

|---|---|---|---|---|

| Acidic hydrolysis | 1M HCl, reflux (6–8 hrs) | HCl | 14-methylpentadecanoic acid + CH<sub>3</sub>OH | >85% |

| Alkaline hydrolysis | 0.5M NaOH, 60°C (4 hrs) | NaOH | Sodium 14-methylpentadecanoate | ~90% |

The reaction rate depends on the steric hindrance from the 14-methyl branch, which slightly slows nucleophilic attack compared to linear esters. GC-MS analysis confirms product identity through fragmentation patterns matching the molecular ion at m/z 270 .

Transesterification

This ester undergoes alcohol interchange reactions to produce derivatives with industrial applications:

| Alcohol | Catalyst | Temperature | Product |

|---|---|---|---|

| Ethanol | H<sub>2</sub>SO<sub>4</sub> (1%) | 70°C, 5 hrs | Ethyl 14-methylpentadecanoate |

| Pentaerythritol | Lipase (Novozym 435) | 45°C, 24 hrs | Pentaerythrityl tetraester |

Enzymatic transesterification with immobilized lipases shows superior selectivity (>95%) compared to acid catalysis (70–80%) . The branched structure enhances solubility in nonpolar media, facilitating reactions with polyols like 2,3-butanediol .

Reactivity with Nucleophiles

The ester carbonyl reacts with Grignard reagents or organolithium compounds:

Example reaction:

This ketone formation pathway requires anhydrous conditions and temperatures below 0°C to prevent over-addition.

Stability Under Thermal Stress

Thermogravimetric analysis (TGA) data:

| Atmosphere | Onset Temp (°C) | Max Decomposition Temp (°C) |

|---|---|---|

| N<sub>2</sub> | 195 | 310 |

| Air | 182 | 298 |

Oxidative degradation produces 14-methylpentadecanal and formic acid as primary products. Stabilizers like BHT (0.1% w/w) increase onset temperature by 15–20°C .

科学研究应用

Lipid Science and Metabolism

Methyl 14-methylpentadecanoate is primarily recognized for its role in lipid metabolism. It is a component of various natural lipids and has been studied for its potential benefits in metabolic health.

- Fatty Acid Composition : It is found in certain bacteria such as Streptomyces malaysiense and Streptomyces antioxidans, indicating its biological significance in microbial lipid profiles .

- Health Benefits : Research suggests that fatty acids like this compound may have beneficial effects on cholesterol levels and overall cardiovascular health .

Analytical Chemistry

The compound is frequently utilized in analytical chemistry, especially in the analysis of fatty acid methyl esters (FAMEs).

- Gas Chromatography : this compound can be effectively separated and analyzed using gas chromatography techniques. For instance, it has been included in studies assessing the fatty acid composition of human fecal samples, demonstrating its utility in clinical research .

| Technique | Application | Details |

|---|---|---|

| Gas Chromatography | Analysis of FAMEs | Separation of various methyl esters |

| Clinical Research | Microbial lipid profiling | Identifying bacterial fatty acids in feces |

Microbial Studies

This compound's presence in various microbial species highlights its importance in microbiology.

- Bacterial Fatty Acids : The compound serves as a marker for certain bacterial species, which can be crucial for understanding microbial ecology and interactions within different environments .

Industrial Applications

The compound also has potential industrial applications due to its chemical properties.

- Biodiesel Production : As a fatty acid methyl ester, this compound can be considered for use in biodiesel formulations, contributing to renewable energy solutions.

Case Study 1: Microbial Lipid Profiling

A study conducted on the microbial composition of human feces utilized gas chromatography to identify various FAMEs, including this compound. The results indicated significant variations in the fatty acid profiles associated with different health conditions, emphasizing the compound's relevance in clinical diagnostics .

Case Study 2: Cardiovascular Health

Research examining the effects of dietary fatty acids on cardiovascular health highlighted this compound's potential role in improving lipid profiles. Participants who consumed diets enriched with specific fatty acids showed improved cholesterol levels, suggesting that such compounds may contribute positively to heart health .

作用机制

14-甲基十五烷酸甲酯的作用机制涉及其掺入 VRSA 产生的生物膜中。 这种掺入增强了生物膜对抗生素的稳定性和耐药性 . 该过程涉及的分子靶点和途径仍在研究中,但据信该化合物与细菌细胞膜相互作用,改变其特性并促进生物膜的形成 .

相似化合物的比较

14-甲基十五烷酸甲酯可以与其他类似的化合物进行比较,例如:

十五烷酸甲酯: 该化合物具有类似的结构,但在第 14 位缺少甲基,使其疏水性较低,在生物膜形成中效率较低.

甲基异十六烷酸酯: 另一个具有不同支链模式的类似化合物,这会影响其物理和化学性质.

属性

IUPAC Name |

methyl 14-methylpentadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H34O2/c1-16(2)14-12-10-8-6-4-5-7-9-11-13-15-17(18)19-3/h16H,4-15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAKCWJNDXBPEBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80199289 | |

| Record name | Pentadecanoic acid, 14-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80199289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5129-60-2 | |

| Record name | Methyl 14-methylpentadecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5129-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentadecanoic acid, 14-methyl-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005129602 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentadecanoic acid, 14-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80199289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Methyl 14-methylpentadecanoate and where is it found?

A1: this compound is a fatty acid methyl ester (FAME) found naturally in various plant species. It has been identified in the bark of Huru crepitans [], the leaves of Iresine herbistii [], Combretum dolichopentalum [], and Hyptis verticillata [], the flowers of Magnolia coco [], and in rice false smut balls []. It has also been found in the lipid profile of white grubs [].

Q2: What is the molecular formula and molecular weight of this compound?

A2: The molecular formula of this compound is C17H34O2 and its molecular weight is 270.45 g/mol. This information is consistently reported across multiple studies analyzing its presence in different plant species [, , ].

Q3: What analytical techniques are commonly used to identify and quantify this compound?

A5: Gas Chromatography-Mass Spectrometry (GC-MS) is the primary analytical technique used to identify and quantify this compound in various samples [, , , , , , , , ]. This technique allows for the separation and identification of individual compounds within a complex mixture, followed by determination of their relative abundance.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。